molecular formula C10H5F3O2 B13686958 7-(Trifluoromethyl)-2H-chromen-2-one

7-(Trifluoromethyl)-2H-chromen-2-one

Cat. No.: B13686958
M. Wt: 214.14 g/mol
InChI Key: HQSQHCZPBHDELI-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. The trifluoromethyl group attached to the chromenone core enhances the compound’s chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-2H-chromen-2-one typically involves the introduction of a trifluoromethyl group into the chromenone structure. One common method is the trifluoromethylation of 2H-chromen-2-one using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize environmentally friendly solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated quinones, dihydrochromenones, and various substituted chromenones .

Scientific Research Applications

7-(Trifluoromethyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 7-(Trifluoromethyl)-2H-chromen-2-one enhances its chemical stability, lipophilicity, and biological activity compared to its analogs. This makes it a more potent and versatile compound for various applications .

Properties

Molecular Formula

C10H5F3O2

Molecular Weight

214.14 g/mol

IUPAC Name

7-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C10H5F3O2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H

InChI Key

HQSQHCZPBHDELI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)C(F)(F)F

Origin of Product

United States

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